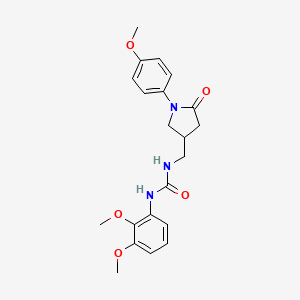

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,3-dimethoxyphenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O5/c1-27-16-9-7-15(8-10-16)24-13-14(11-19(24)25)12-22-21(26)23-17-5-4-6-18(28-2)20(17)29-3/h4-10,14H,11-13H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTYALCNHSRAKCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C(=CC=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Retrosynthetic Analysis

Molecular Architecture

The target compound features a central urea moiety (-NH-C(=O)-NH-) bridging two aromatic systems:

- A 2,3-dimethoxyphenyl group at the N1 position.

- A 4-methoxyphenyl -substituted pyrrolidin-5-one ring at the N3 position, with a methylene spacer.

The molecular formula is C₂₂H₂₅N₃O₅ (MW: 435.46 g/mol). The presence of electron-donating methoxy groups and the strained pyrrolidinone ring imposes specific reactivity constraints during synthesis.

Retrosynthetic Disconnections

Retrosynthetic planning identifies three critical fragments (Figure 1):

- 2,3-Dimethoxyaniline (urea’s N1 component).

- 1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methanamine (urea’s N3 component).

- Carbonyl source (phosgene, triphosgene, or substitutes).

Classical Phosgene-Based Methodologies

Two-Step Isocyanate Route

Step 1: Isocyanate Formation

2,3-Dimethoxyaniline reacts with phosgene (COCl₂) or triphosgene (bis(trichloromethyl) carbonate) in anhydrous dichloromethane at 0–5°C to generate the corresponding isocyanate intermediate.

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Molar Ratio | 1:1.1 (aniline:triphosgene) |

| Base | Triethylamine (2 eq) |

| Yield | 85–92% |

Step 2: Urea Coupling

The isocyanate intermediate reacts with 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methanamine in tetrahydrofuran (THF) at room temperature.

Optimized Protocol

- Solvent: THF, 25°C, 12 h.

- Workup: Precipitation with ice-water, filtration, and recrystallization from ethanol.

- Yield: 78–85%.

Advantages: High atom economy and scalability.

Limitations: Handling hazardous phosgene derivatives requires specialized infrastructure.

Alternative Urea-Forming Reagents

Carbonyldiimidazole (CDI)-Mediated Synthesis

CDI serves as a safer carbonyl source. The protocol involves sequential activation of 2,3-dimethoxyaniline followed by nucleophilic attack by the pyrrolidinylmethanamine.

Procedure

- Activation: 2,3-Dimethoxyaniline (1 eq) reacts with CDI (1.2 eq) in acetonitrile at 50°C for 2 h to form an imidazolide.

- Coupling: Addition of 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methanamine (1 eq) and stirring at 25°C for 24 h.

- Purification: Column chromatography (SiO₂, ethyl acetate/hexane 3:7).

Outcomes

| Metric | Value |

|---|---|

| Yield | 70–75% |

| Purity (HPLC) | >98% |

| Key Reference |

Bis(2,2,2-trifluoroethyl) Carbonate Strategy

This method avoids isocyanate intermediates by employing a carbonate derivative to directly couple the two amines.

Reaction Scheme

- Carbonate Formation: Triphosgene reacts with trifluoroethanol to generate bis(2,2,2-trifluoroethyl) carbonate.

- Aminolysis: Sequential addition of 2,3-dimethoxyaniline and pyrrolidinylmethanamine in dimethylacetamide (DMAc) at 80°C.

Performance Data

Transition Metal-Catalyzed Carbonylation

Palladium-Catalyzed Oxidative Carbonylation

A one-pot method utilizing Pd(OAc)₂ as a catalyst and carbon monoxide (CO) as the carbonyl source enables direct urea synthesis from amines.

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Pd(OAc)₂ (5 mol%) |

| Oxidant | Benzoquinone (2 eq) |

| Solvent | Toluene |

| CO Pressure | 1 atm |

| Temperature | 100°C |

| Yield | 65–70% |

Mechanistic Insight: CO inserts into the Pd–N bond, followed by oxidative coupling of the two amines.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (4:1) yields colorless needles with a melting point of 207–209°C.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Hazard Profile | Scalability |

|---|---|---|---|---|

| Phosgene/Triphosgene | 78–85 | >95 | High | Excellent |

| CDI-Mediated | 70–75 | >98 | Moderate | Good |

| Pd-Catalyzed CO | 65–70 | 90–95 | Low | Moderate |

Key Insight: Phosgene-based routes remain optimal for industrial-scale synthesis despite safety concerns, while CDI methods are preferable for lab-scale applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the methoxy groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound’s methoxy groups and urea linkage play a crucial role in its binding affinity and specificity. It may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties, derived from the evidence:

Key Research Findings

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound contrasts with 4-fluoro (CAS: 954636-74-9) and 4-chloro (CAS: 954697-35-9) analogs. Fluorine and chlorine substituents are known to modulate electronic properties and metabolic stability, whereas methoxy groups enhance lipophilicity and may improve membrane permeability . The 2,3-dimethoxyphenyl urea moiety in the target compound differs from the 2,4-dimethoxyphenyl configuration in CAS: 954697-35-7. Ortho-substitution (2,3-) could impose steric hindrance, affecting binding to planar active sites compared to para-substituted analogs .

Spectroscopic and Computational Insights :

- While direct data on the target compound are lacking, DFT studies on related dimethoxyphenyl derivatives (e.g., ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate) suggest that methoxy groups significantly influence UV-Vis absorption and NMR chemical shifts, which could guide spectral characterization of the target molecule .

Synthetic and Analytical Comparisons: The synthesis of analogs in (e.g., compounds 6e–6g) involved palladium-catalyzed coupling and yielded solids with defined melting points (e.g., 155–244°C). The target compound’s synthetic route likely follows similar protocols, though its physical properties (e.g., melting point) remain uncharacterized . IR and NMR data for structurally similar urea derivatives (e.g., CAS: 954636-74-9) indicate characteristic peaks for urea C=O (~1640–1680 cm⁻¹) and pyrrolidinone C=O (~1700 cm⁻¹), which are critical for structural validation .

Hypothetical Structure-Activity Relationships (SAR): The pyrrolidin-5-one core in the target compound and its analogs may serve as a hydrogen-bond acceptor, a feature exploited in kinase or protease inhibition. Substitution at the 3-position (e.g., methylene linkage to urea) likely influences spatial orientation relative to target proteins .

Biological Activity

1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.43 g/mol. The structure features a urea moiety linked to a pyrrolidine and two methoxy-substituted phenyl groups, which may contribute to its biological activity.

The biological activity of this compound can be attributed to its interaction with various biological targets. The urea group can form hydrogen bonds with active site residues in enzymes, potentially inhibiting their function. Additionally, the presence of the pyrrolidine ring may enhance binding affinity to specific receptors or enzymes involved in disease pathways.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives containing methoxyphenyl groups have shown significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Antimicrobial Activity

Compounds featuring similar moieties have demonstrated antibacterial and antifungal activities. The presence of methoxy groups is known to enhance lipophilicity, facilitating membrane penetration and subsequent antimicrobial action. In vitro studies have reported moderate to strong activity against pathogens such as Staphylococcus aureus and Escherichia coli.

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on related compounds have shown that they can inhibit key enzymes involved in metabolic pathways, such as acetylcholinesterase (AChE) and urease. The inhibition of these enzymes can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

Case Studies

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,3-Dimethoxyphenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea, and what challenges arise during its synthesis?

- Methodological Answer : The synthesis typically involves three key steps:

Pyrrolidinone Ring Formation : Cyclization of precursors (e.g., γ-lactam derivatives) under acidic or basic conditions .

Functionalization of Aromatic Rings : Electrophilic substitution (e.g., methoxy group introduction) or coupling reactions to attach the 2,3-dimethoxyphenyl and 4-methoxyphenyl groups .

Urea Bond Formation : Reacting an isocyanate intermediate with a primary amine (e.g., via Curtius rearrangement or carbamate activation) .

Challenges : Low yields due to steric hindrance from multiple methoxy groups, purification difficulties caused by polar byproducts, and ensuring regioselectivity in aromatic substitutions.

Q. Which analytical techniques are critical for characterizing the structural integrity and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns on aromatic rings and pyrrolidinone moieties .

- Mass Spectrometry (HRMS) : Validates molecular weight and detects impurities (e.g., residual solvents or incomplete urea formation) .

- HPLC-PDA : Assesses purity (>95% required for pharmacological studies) and identifies degradation products under stress conditions (e.g., hydrolysis) .

Q. What preliminary assays are used to evaluate the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., fluorescence-based assays) to identify potential targets .

- Cellular Viability Assays : Use MTT or ATP-luminescence in cancer cell lines to screen for cytotoxicity .

- Receptor Binding Studies : Radioligand displacement assays (e.g., using ³H-labeled ligands) to assess affinity for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer :

- Systematic Substituent Variation : Modify methoxy groups (e.g., replace with ethoxy, halogens) to analyze effects on potency and selectivity .

- Bioisosteric Replacement : Substitute the urea linkage with carbamate or thiourea to assess metabolic stability .

- In Silico Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict binding modes with target proteins (e.g., kinases) and guide SAR .

Q. How can contradictory data from biological assays (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Standardization of Assay Conditions : Control variables like buffer pH, ATP concentration in kinase assays, or cell passage number .

- Orthogonal Validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. fluorescence polarization) .

- Meta-Analysis : Compare datasets from multiple labs, adjusting for batch effects or instrument calibration differences .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Salt Formation : Co-crystallize with counterions (e.g., HCl) to enhance aqueous solubility .

- Prodrug Design : Mask polar groups (e.g., methoxy) with ester linkages for improved membrane permeability .

- CYP450 Inhibition Assays : Use liver microsomes to identify metabolic hotspots (e.g., demethylation sites) and block them via fluorination .

Q. How can computational methods aid in predicting off-target interactions or toxicity?

- Methodological Answer :

- Pharmacophore Modeling : Identify structural motifs shared with known toxicophores (e.g., PAINS filters) .

- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity or cardiotoxicity .

- Pan-Assay Interference Compounds (PAINS) Analysis : Use tools like SwissADME to flag redox-active or aggregating substructures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.